molecular formula C17H22N2O2 B5819331 N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide

N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide

Cat. No. B5819331
M. Wt: 286.37 g/mol
InChI Key: MBVLVWFYCKOALH-UHFFFAOYSA-N
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Description

“N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide” is a complex organic compound. It contains functional groups such as an amide and a quinoline . The presence of these functional groups suggests that this compound might have interesting chemical properties and could be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the quinoline and amide functional groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group might participate in condensation or hydrolysis reactions, while the quinoline group could undergo electrophilic substitution .

Scientific Research Applications

Pharmaceutical Research: Antioxidant Drug Development

N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide: has shown promise in the development of drugs with antioxidant activity . The compound’s ability to reduce the level of intracellular reactive oxygen species and bind superoxide makes it a potential candidate for therapeutic applications targeting oxidative stress-related diseases.

Biochemical Assays: Enzymatic Activity Measurement

The compound has been utilized in enzymatic assay systems for the quantification of biochemical substances like 4-aminobutyric acid (GABA) . By reacting with GABA aminotransferase, it plays a crucial role in the measurement of enzyme activities, which is vital for understanding various biochemical pathways.

Organic Synthesis: Functional Polymer Development

In the field of organic polymers, N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide can be used to create functional polymers with reactive groups . These polymers have applications in chemical and biochemical processes, serving as polymeric reagents or supports.

Chemical Education: Reaction Mechanism Illustration

This compound can be used to illustrate various reaction mechanisms in educational settings, such as free radical bromination and nucleophilic substitution . It serves as an example to teach students about the stability and reactivity of different chemical structures.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions to minimize risk .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as in pharmaceuticals or materials science. Further studies could also explore its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-4-6-16(20)19(5-2)11-14-10-13-9-12(3)7-8-15(13)18-17(14)21/h7-10H,4-6,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVLVWFYCKOALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC)CC1=CC2=C(C=CC(=C2)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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